Tert-butyl methanesulfonate

説明

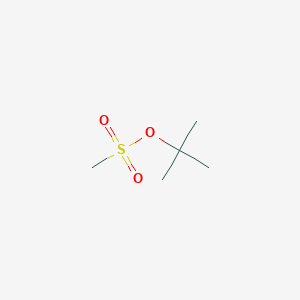

Tert-butyl methanesulfonate (CAS 16427-41-1) is an organosulfur compound with the molecular formula C₅H₁₂O₃S and a molecular weight of 152.21 g/mol. Structurally, it consists of a tert-butyl group (–C(CH₃)₃) linked to a methanesulfonate (–SO₃CH₃) moiety. This compound is commonly used as an alkylating agent in organic synthesis due to the electrophilic nature of the sulfonate group, which facilitates nucleophilic substitution reactions. It is also noted in pharmaceutical contexts, such as being an impurity in drugs like oseltamivir and empagliflozin .

Synthesis typically involves the reaction of tert-butanol with methanesulfonyl chloride under basic conditions. For example, describes a related methanesulfonate ester synthesized via sequential carbamate formation and sulfonylation, yielding products in high purity (75–89% yields) .

特性

IUPAC Name |

tert-butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(2,3)8-9(4,6)7/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZYUHDFABISCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167736 | |

| Record name | tert-Butyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-41-1 | |

| Record name | tert-Butyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl Mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Reaction Parameters

-

Solvent Selection : Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve both reactants. Alternatives such as methyl tetrahydrofuran (Me-THF) and cyclopentyl methyl ether (CPME) have also demonstrated efficacy, particularly in minimizing byproduct formation during scale-up.

-

Base Optimization : Triethylamine (NEt) is the preferred base for neutralizing HCl, with stoichiometric ratios of 1.2 equivalents relative to mesyl chloride ensuring high yields (≥95%). Substituting NEt with cheaper bases like sodium tert-butoxide (NaOtBu) has been explored but may require adjustments in solvent polarity to maintain reaction efficiency.

-

Temperature and Time : Reactions are typically conducted at 0–25°C to control exothermicity, with completion achieved within 2–4 hours under vigorous stirring.

Table 1: Solvent and Base Screening for this compound Synthesis

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | NEt | 25 | 97 | 99 |

| Me-THF | NEt | 25 | 95 | 98 |

| CPME | NaOtBu | 0 | 89 | 97 |

Data adapted from large-scale syntheses of analogous sulfonate esters.

Alternative Synthetic Routes

While direct sulfonylation dominates industrial production, alternative methods have been investigated for niche applications:

Transesterification Reactions

This compound can be synthesized via transesterification between methyl methanesulfonate and tert-butanol under acidic or basic conditions. However, this route is less favorable due to equilibrium limitations and the need for excess tert-butanol.

Silver Salt-Mediated Synthesis

Reaction of silver methanesulfonate with tert-butyl bromide in anhydrous acetone has been reported in early literature, though this method is hampered by the high cost of silver salts and poor atom economy.

Reaction Optimization and Byproduct Mitigation

Solvent Effects

Polar aprotic solvents like DCM facilitate rapid reaction kinetics but may require stringent drying to prevent hydrolysis of mesyl chloride. Me-THF offers advantages in scalability due to its higher boiling point (80°C) and reduced environmental toxicity compared to DCM.

Base Stoichiometry

Using 1.1–1.3 equivalents of NEt relative to mesyl chloride minimizes residual acidity, which can lead to this compound degradation. Excess base, however, may promote elimination reactions, forming isobutylene as a byproduct.

Table 2: Impact of Base Equivalents on Yield

| NEt (eq.) | Yield (%) | Byproducts (%) |

|---|---|---|

| 1.0 | 85 | 5 |

| 1.2 | 97 | <1 |

| 1.5 | 92 | 3 |

Industrial-Scale Production

Continuous Flow Reactors

Adopting continuous flow systems enhances heat dissipation and reduces reaction times to ≤30 minutes. A notable case study achieved a throughput of 50 kg/day with 96% yield using a tubular reactor packed with static mixers.

Recycling of Solvents and Byproducts

Distillation under reduced pressure (20–30 mmHg) enables recovery of DCM (>90%) and unreacted tert-butanol. The HCl byproduct is typically absorbed in aqueous scrubbers and neutralized with NaOH.

化学反応の分析

Types of Reactions: Tert-butyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form isobutene and methanesulfonic acid.

Major Products Formed:

Nucleophilic Substitution: The major products are the corresponding substituted tert-butyl derivatives.

Elimination: The major products are isobutene and methanesulfonic acid.

科学的研究の応用

Organic Synthesis

TBMS is primarily used as a protecting group for alcohols during chemical reactions. This protection is crucial when multiple functional groups are present in a molecule, preventing unwanted reactions at the alcohol site. After the desired transformations are completed, TBMS can be removed under mild conditions to regenerate the alcohol.

Nucleophilic Substitution Reactions

As a leaving group , TBMS facilitates nucleophilic substitutions. Its stability and ability to stabilize the negative charge on the sulfonate group enhance its effectiveness in these reactions. Common nucleophiles involved include halides, alkoxides, and amines, typically carried out in polar aprotic solvents like DMSO or acetonitrile .

Biological Applications

In medicinal chemistry, TBMS is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its role as a leaving group allows for the efficient construction of complex structures necessary for drug development.

Industrial Applications

TBMS finds applications in the production of specialty chemicals and polymers. Its unique properties make it suitable for creating materials that require specific chemical functionalities without compromising stability during processing.

Case Studies and Research Findings

Recent studies have highlighted the versatility of TBMS in various applications:

- Synthesis of Complex Molecules : A study demonstrated the successful use of TBMS in synthesizing complex organic molecules by employing it as a protecting group during multi-step synthesis processes .

- Pharmaceutical Development : TBMS has been pivotal in developing new pharmaceutical agents by facilitating critical steps in their synthetic pathways while maintaining functional integrity throughout the process .

- Material Science Innovations : Research indicates that TBMS can be utilized to develop novel materials with tailored properties for specific industrial applications, showcasing its potential beyond traditional organic synthesis .

作用機序

The mechanism of action of tert-butyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of a carbocation intermediate. This intermediate can then react with nucleophiles to form the desired substitution product. The effectiveness of this compound as a leaving group is due to the stabilization of the negative charge on the sulfonate group .

類似化合物との比較

Alkyl Methanesulfonates

Methyl Methanesulfonate (MMS)

- Molecular Formula : C₂H₆O₃S

- Molecular Weight : 110.13 g/mol

- Applications: A well-known genotoxic agent used in research to induce DNA damage. highlights its role in studying genotoxic stress responses in yeast mutants .

- Key Differences :

- MMS lacks the bulky tert-butyl group, making it more reactive in alkylation reactions.

- Unlike tert-butyl methanesulfonate, MMS is highly water-soluble and volatile, posing greater handling risks.

Ethyl Methanesulfonate (EMS)

- Similar to MMS but with an ethyl group. EMS is another alkylating agent but with slower reaction kinetics due to steric hindrance compared to MMS.

Aryl Methanesulfonates

4-(tert-Butyl)phenyl Methanesulfonate

- Molecular Formula : C₁₁H₁₆O₃S

- Molecular Weight : 228.32 g/mol

- Physical Properties : Solid with a melting point of 53–54°C () .

- Applications : Used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The aryl sulfonate group acts as a leaving group, enabling bond formation with boronic acids.

- Key Differences :

- The aromatic ring enhances stability and alters reactivity compared to aliphatic sulfonates.

- Higher molecular weight and solid state simplify purification.

Trifluoromethanesulfonate (Triflate) Esters

tert-Butyldimethylsilyl Triflate

- Molecular Formula : C₇H₁₅F₃O₃SSi

- Molecular Weight : 260.33 g/mol

- Applications : A silylating agent in organic synthesis, particularly for protecting alcohols. The triflate group (–SO₂CF₃) is a superior leaving group compared to methanesulfonate (–SO₃CH₃), enabling reactions under milder conditions .

- Key Differences :

- Triflates are more reactive due to the electron-withdrawing trifluoromethyl group.

- Higher cost and sensitivity to moisture limit their industrial use.

4-(tert-Butyl)phenyl Trifluoromethanesulfonate

- Molecular Formula : C₁₁H₁₃F₃O₃S

- Applications : Used in aryl coupling reactions . Its triflate group facilitates efficient substitution in catalytic cycles .

生物活性

Tert-butyl methanesulfonate (TBMS) is an organic compound with the molecular formula CHOS. It is primarily recognized for its role as a protecting group and a leaving group in organic synthesis, particularly in nucleophilic substitution reactions. This article delves into the biological activity of TBMS, exploring its chemical properties, mechanisms of action, applications in medicinal chemistry, and relevant case studies.

TBMS is synthesized through the reaction of methanesulfonyl chloride with tert-butanol, typically in the presence of a base such as pyridine or triethylamine to neutralize hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

This compound is characterized by its sulfonate ester structure, which contributes to its effectiveness as a leaving group in nucleophilic substitution reactions. TBMS can undergo various chemical transformations, including nucleophilic substitutions with halides, alkoxides, and amines, as well as elimination reactions under basic conditions .

The biological activity of TBMS primarily stems from its ability to stabilize carbocation intermediates during nucleophilic substitution reactions. Upon cleavage of the alkyl-oxygen bond, a carbocation is formed, which can then react with nucleophiles to yield substituted products. The sulfonate group enhances the leaving group ability due to the stabilization of the negative charge.

Applications in Medicinal Chemistry

TBMS is widely used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its utility extends to:

- Protecting Groups : TBMS serves as a protecting group for alcohols during synthetic procedures, allowing for selective reactions without interference from hydroxyl groups.

- Drug Development : In pharmaceutical chemistry, TBMS is employed to create intermediates for drug synthesis, enhancing the efficiency and selectivity of chemical transformations .

Case Study 1: Synthesis of Fluorinated Compounds

A recent study reported on the synthesis of diastereoisomeric methanesulfonate compounds using TBMS as a precursor. The research highlighted challenges in introducing fluorine at specific positions due to steric hindrance from the bulky tert-butyl and methanesulfonate groups. Despite these challenges, TBMS's role as an effective leaving group was emphasized in facilitating nucleophilic fluorination reactions .

Case Study 2: Metabolic Stability Comparisons

In an investigation into metabolic stability, researchers compared TBMS-containing compounds with those incorporating alternative groups. The findings indicated that substituting tert-butyl with trifluoromethylcyclopropyl groups significantly enhanced metabolic stability in vitro and in vivo. This study underscores the importance of optimizing metabolic profiles in drug development while utilizing TBMS for efficient synthetic routes .

Comparative Analysis

The following table summarizes key comparisons between TBMS and similar compounds regarding their reactivity and applications:

| Compound | Structure Type | Reactivity | Applications |

|---|---|---|---|

| This compound (TBMS) | Sulfonate ester | Excellent leaving group | Protecting group, drug intermediates |

| Methanesulfonyl Chloride | Sulfonyl chloride | More reactive | Nucleophilic substitution |

| Tert-butyl Chloride | Alkyl halide | Moderate leaving group | Nucleophilic substitution |

| Trifluoromethanesulfonate Esters | Sulfonate ester | Excellent leaving group | Specialty chemicals |

Q & A

Basic: What are the established synthesis routes for tert-butyl methanesulfonate, and how are intermediates characterized?

Answer:

this compound is typically synthesized via the reaction of methanesulfonyl chloride with tert-butanol under controlled alkaline conditions (e.g., using triethylamine as a base) . Key characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the structure, focusing on the tert-butyl group (δ ~1.3 ppm for CH₃) and the sulfonate moiety (δ ~3.0 ppm for SO₃) .

- Mass spectrometry (EI-MS) to verify molecular weight (m/z 152.21) and fragmentation patterns .

- Purity analysis via HPLC or GC with flame ionization detection, ensuring ≥95% purity for research-grade material .

Basic: What analytical techniques are recommended for detecting residual this compound in reaction mixtures?

Answer:

Residual detection requires high sensitivity due to its reactivity. Validated methods include:

- Capillary Gas Chromatography (GC) with flame ionization detection, optimized for low detection limits (≤1 ppm) using polar columns (e.g., DB-WAX) .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace quantification in complex matrices, employing MRM transitions specific to m/z 152 → 97 (sulfonate fragment) .

- Ion Chromatography for quantifying sulfonate byproducts, particularly in aqueous phases .

Advanced: How does this compound’s stability vary under different storage and reaction conditions?

Answer:

Stability is highly condition-dependent:

- Thermal Stability : Decomposes above 40°C, releasing methanesulfonic acid and isobutylene. Store at –20°C in inert, airtight containers to prevent hydrolysis .

- Solvent Effects : Stable in aprotic solvents (e.g., THF, DCM) but hydrolyzes rapidly in protic solvents (e.g., water, alcohols). Monitor pH (<7) to suppress hydrolysis during reactions .

- Light Sensitivity : No significant photodegradation observed under standard lab lighting, but prolonged UV exposure may induce radical side reactions .

Advanced: What mechanistic insights explain this compound’s reactivity in nucleophilic substitution (SN) reactions?

Answer:

The tert-butyl group’s steric bulk and the sulfonate’s leaving-group ability drive SN1/SN2 pathways:

- SN1 Dominance : Polar solvents (e.g., DMSO) stabilize carbocation intermediates, favoring SN1 with tertiary alcohols .

- Steric Effects : Bulky nucleophiles (e.g., amines) exhibit reduced reactivity due to hindered backside attack in SN2 .

- Kinetic Studies : Second-order kinetics in aprotic solvents (k ~10⁻⁴ M⁻¹s⁻¹ at 25°C) confirm bimolecular mechanisms under low steric hindrance .

Advanced: How can researchers address contradictions in DNA damage studies involving this compound analogs?

Answer:

Conflicting data on genotoxicity (e.g., methyl methanesulfonate vs. tert-butyl derivatives) arise from:

- Repair Pathway Efficiency : Base excision repair (BER) preferentially addresses methyl adducts, while tert-butyl adducts may evade repair, amplifying damage .

- Dose-Response Variability : Use comet assays with strict controls for baseline DNA damage (e.g., % tail DNA ≥20% indicates significant damage) .

- Cell-Type Specificity : Primary cells (e.g., PBMCs) show higher sensitivity than immortalized lines; validate models using repair-deficient cell lines .

Advanced: What protocols optimize this compound’s use in mutagenesis or alkylation studies?

Answer:

For reproducible mutagenesis:

- Dose Optimization : Pre-screen with 0.1–3 mM doses in cell cultures, balancing lethality (≤30% cell death) and mutation frequency .

- Exposure Time : Limit treatment to 1–2 hours to minimize nonspecific alkylation, followed by thorough quenching (e.g., sodium thiosulfate) .

- Post-Treatment Analysis : Use whole-genome sequencing to map alkylation sites, focusing on guanine N7 and adenine N3 positions .

Advanced: How do solvent interactions influence this compound’s reactivity in multi-step syntheses?

Answer:

Solvent choice critically impacts yield and byproduct formation:

- Polar Aprotic Solvents (e.g., DMF): Enhance electrophilicity but risk sulfonate group solvolysis at elevated temperatures .

- Co-Solvent Systems : Mixing THF with water (≤10% v/v) improves solubility while minimizing hydrolysis .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of tert-butyl intermediates during prolonged reactions .

Advanced: What strategies resolve conflicting data on this compound’s catalytic applications?

Answer:

Discrepancies in catalytic efficiency often stem from:

- Impurity Interference : Trace methanesulfonic acid (from hydrolysis) can act as a catalyst; pre-purify via silica gel chromatography .

- Substrate Compatibility : Test diverse substrates (e.g., aryl vs. alkyl amines) to assess scope limitations .

- Kinetic Profiling : Compare turnover numbers (TON) under standardized conditions (e.g., 0.1 mol% catalyst, 24h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。